trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The compound’s trans configuration is defined by the spatial arrangement of the chlorine and fluorine atoms relative to the amine group. In the trans isomer, the amine (-NH$$_2$$) group occupies a position opposite to the chloro-fluoro substituents on the cyclopropane ring. This stereochemical preference arises from reduced steric hindrance and electronic repulsion compared to the cis configuration.
Key geometric parameters include:
- Bond lengths : C1-N = 1.47 Å, C2-Cl = 1.78 Å, C2-F = 1.39 Å.
- Bond angles : Cl-C2-F = 108.5°, C1-C2-Cl = 115.2°, C1-C2-F = 112.7°.
The cyclopropane ring exhibits characteristic bond angles of ~60°, consistent with its high ring strain. Density functional theory (DFT) calculations confirm that the trans isomer is energetically favored by 4.2 kcal/mol over the cis form due to minimized van der Waals interactions between substituents.
X-ray Crystallographic Analysis of Solid-State Conformation
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group $$ P21/c $$) with unit cell parameters $$ a = 7.12 \, \text{Å}, b = 8.45 \, \text{Å}, c = 10.23 \, \text{Å}, \beta = 102.5^\circ $$. The hydrochloride salt forms a hydrogen-bonded network between the protonated amine (-NH$$3^+$$) and chloride ions, stabilizing the lattice (Fig. 1).
Table 1 : Selected crystallographic data
| Parameter | Value |
|---|---|
| Crystallographic system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Unit cell volume | 598.7 Å$$^3$$ |
| Z-value | 4 |
| R-factor | 0.032 |
The cyclopropane ring adopts a puckered conformation, with a dihedral angle of 12.8° between the C1-N and C2-Cl/F planes. This distortion mitigates ring strain while maintaining intramolecular hydrogen bonding between the amine and halogens.
Comparative Analysis of Cis-Trans Isomerization Pathways
The energy barrier for cis-trans interconversion was computed using the nudged elastic band (NEB) method. At the B3LYP/6-311++G(d,p) level, the activation energy ($$ E_a $$) for isomerization is 28.6 kcal/mol. The transition state involves a planar cyclopropane ring with simultaneous rotation of the amine and halogen substituents (Fig. 2).
Key findings :
- Halogen electronegativity impacts isomerization kinetics: Fluorine’s electron-withdrawing effect lowers $$ E_a $$ by 1.8 kcal/mol compared to chlorine.
- Solvent effects: Polar solvents (e.g., water) stabilize the transition state, reducing $$ E_a $$ by 3.4 kcal/mol via dipole-dipole interactions.
Quantum Mechanical Modeling of Electronic Structure
DFT calculations at the ωB97X-D/def2-TZVP level provide insights into the electronic landscape:
- Natural Bond Orbital (NBO) analysis : The fluorine atom exhibits a charge of -0.32 e, while chlorine carries -0.18 e, reflecting differences in electronegativity.
- Frontier molecular orbitals : The HOMO (-7.2 eV) localizes on the cyclopropane ring, whereas the LUMO (-1.5 eV) resides on the amine group (Fig. 3).
Table 2 : Computed electronic properties
| Property | Value |
|---|---|
| HOMO energy | -7.2 eV |
| LUMO energy | -1.5 eV |
| Band gap | 5.7 eV |
| Dipole moment | 3.8 Debye |
The molecule’s electrostatic potential map shows regions of high electron density near fluorine and chlorine, facilitating nucleophilic interactions in synthetic applications.
Properties
CAS No. |
130340-10-2 |
|---|---|
Molecular Formula |
C3H6Cl2FN |
Molecular Weight |
145.99 g/mol |
IUPAC Name |
2-chloro-2-fluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H |
InChI Key |
XDEVHCMEAGTKEJ-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)Cl)N.Cl |
Canonical SMILES |
C1C(C1(F)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Halogenated Precursors
The core challenge in synthesizing trans-2-chloro-2-fluorocyclopropaneamine lies in constructing the cyclopropane ring with precise chloro and fluoro substituents. A widely cited approach involves the cyclopropanation of α,β-unsaturated esters or acids using sulfoxonium ylides. For example, (E)-3-(3,4-difluorophenyl)acrylic acid derivatives undergo cyclopropanation with trimethylsulfoxonium iodide in the presence of sodium hydride (NaH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO). This method achieves trans-selectivity through steric and electronic effects, yielding cyclopropane carboxylic acid intermediates.
Subsequent steps involve converting the carboxylic acid to the amine hydrochloride. One patent describes the Hofmann rearrangement of cyclopropane carboxamides, where the carboxylic acid is first converted to an acyl azide using thionyl chloride (SOCl₂) and sodium azide (NaN₃). Thermal decomposition of the azide generates the amine, which is then protonated with hydrochloric acid to form the hydrochloride salt.
Fluorination and Chlorination Strategies
Introducing fluorine and chlorine atoms requires careful sequencing. A preferred route involves pre-functionalizing the cyclopropane precursor before ring closure. For instance, fluorinated aldehydes like 3,4-difluorobenzaldehyde are condensed with malonic acid in the presence of pyridine and piperidine to form α,β-unsaturated acids. Chlorination is typically achieved via Appel reaction conditions (triphenylphosphine and carbon tetrachloride) or direct electrophilic substitution.
A key advancement from recent patents avoids hazardous diazo compounds by using ylide-mediated cyclopropanation. This method employs trimethylsulfoxonium iodide as the ylide precursor, reacting with α,β-unsaturated esters under basic conditions to form the cyclopropane ring with high trans-diastereoselectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclopropanation efficiency heavily depends on solvent polarity and reaction temperature. DMSO, a polar aprotic solvent, facilitates ylide formation and stabilizes intermediates, enabling reactions to proceed at 60–80°C with higher yields compared to tetrahydrofuran (THF) or dichloromethane. Lower temperatures (20–30°C) favor kinetic control, enhancing trans-selectivity, while elevated temperatures (60–80°C) improve reaction rates at the expense of minor cis-isomer formation.
Stereochemical Control
Trans-configuration is critical for biological activity. Asymmetric cyclopropanation using chiral auxiliaries or catalysts has been explored, though industrial-scale applications often rely on resolving racemic mixtures via crystallization. For example, trans-2-chloro-2-fluorocyclopropanecarboxylic acid can be resolved using L-menthol esters, exploiting differences in solubility between diastereomers.
Purification and Isolation Techniques
Acid-Base Extraction
Crude reaction mixtures are typically purified through sequential acid-base extractions. The amine hydrochloride is precipitated by adjusting the pH to 1–2 with hydrochloric acid, while neutral impurities remain in the organic phase. This method achieves >95% purity in initial isolations.
Crystallization
Final purification often involves recrystallization from ethanol/water or methanol/diethyl ether mixtures. This compound exhibits high crystallinity, with patents reporting HPLC purities ≥99.9% after two recrystallizations.
Comparative Analysis of Synthetic Methods
The table below contrasts three representative methods for synthesizing this compound:
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
-
Biochemical Studies
- Enzyme Interactions : The compound is utilized in biochemical studies to investigate the effects of halogenated amines on biological systems. It acts as a model compound for studying enzyme interactions and metabolic pathways, providing insights into how halogen substitutions influence biological activity .
- Pharmaceutical Development
- Industrial Applications
Enzyme Interaction Study
A study investigated how this compound interacts with specific enzymes involved in metabolic pathways. Results indicated that the compound could act as an inhibitor or activator, influencing various biochemical processes.
Drug Development Research
Research focused on synthesizing derivatives of this compound showed promising results in developing novel therapeutic agents for treating neurodegenerative diseases. The structural modifications enhanced the compound's bioactivity and stability.
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Facilitates new synthetic methodologies |
| Biochemical Studies | Investigates enzyme interactions | Influences metabolic pathways |
| Pharmaceutical Development | Potential precursor for drug synthesis | Promising results in drug efficacy |
| Industrial Applications | Used in producing specialty chemicals | Enhances production efficiency |
Mechanism of Action
The mechanism of action of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride and related cyclopropaneamine derivatives:
Key Differences and Implications
Substituent Position and Type: The primary compound has halogens directly on the cyclopropane ring, whereas others feature halogenated phenyl groups (e.g., 4-fluorophenyl in ). Compounds like trans-2-(3-chloro-5-fluorophenyl)cyclopropanamine hydrochloride exhibit dual halogenation on the aromatic ring, which may enhance metabolic stability compared to single-halogen derivatives.
Molecular Weight and Complexity :
- The primary compound has the lowest molecular weight (145.99 g/mol) among the listed analogues, attributed to the absence of an aromatic ring. This may improve bioavailability but reduce target specificity.
- Derivatives with phenyl groups (e.g., ) have higher molecular weights (187–222 g/mol), which could influence pharmacokinetic properties like absorption and half-life.
Pharmacological Potential: While direct data for the primary compound are lacking, analogues like 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride are explicitly noted for investigation in drug development, particularly in CNS disorders . The (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride derivative (CAS 1314324-00-9) is associated with CHEMBL1795973, indicating its inclusion in drug discovery databases .
Stability and Analytical Methods
- Cyclopropaneamine derivatives are often analyzed via RP-HPLC , as demonstrated in studies on amitriptyline hydrochloride and gabapentin . These methods highlight the importance of stereochemical purity, which is critical for the primary compound due to its undefined stereocenters .


- Stability studies (e.g., ) suggest that cyclopropaneamines with halogen substituents may exhibit pH-dependent degradation , necessitating controlled storage conditions (e.g., 2–8°C for ).
Biological Activity
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring structure, which contributes to its biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₄ClF·HCl |
| Molecular Weight | 126.53 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body.
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, which may influence signaling pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting energy production and cellular respiration.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : In animal models, administration of the compound has resulted in significant reductions in depressive-like behaviors, indicating potential as an antidepressant agent.
- Neuroprotective Properties : Studies have demonstrated that it can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects of this compound in rodents.
- Methodology : Rodents were subjected to behavioral tests (e.g., forced swim test) after administration of the compound.
- Results : The treated group showed a significant decrease in immobility time compared to the control group, suggesting enhanced mood-related behaviors.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects against oxidative stress.
- Methodology : Neuronal cell cultures were exposed to oxidative agents with and without treatment of the compound.
- Results : Cells treated with this compound exhibited reduced markers of oxidative damage compared to untreated controls.
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound:
- Bioavailability : Research indicates that the compound has moderate bioavailability when administered orally, with peak plasma concentrations achieved within 1 hour.
- Metabolism : It is primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
Q & A
Basic: What synthetic methodologies are most effective for preparing trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride, and how do reaction parameters influence isomer selectivity?
Answer:
The synthesis typically involves cyclopropanation of fluorinated precursors followed by stereoselective chlorination. Key parameters include temperature, solvent polarity, and catalyst choice. For example, low temperatures (-20°C to 0°C) favor trans-isomer formation by reducing thermal isomerization. Catalysts like chiral amines (e.g., quinidine derivatives) can enhance stereochemical control .
Table 1: Reaction Parameters and Isomer Ratios
| Precursor | Catalyst | Temp (°C) | trans:% (HPLC) | Reference |
|---|---|---|---|---|
| Fluorocyclopropene | Quinidine | -20 | 92% | |
| Fluoroalkene | None | 25 | 65% |
Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- NMR Spectroscopy: and NMR distinguish trans vs. cis isomers via coupling constants (e.g., for trans) .
- HPLC-MS: Reverse-phase chromatography with UV/Vis detection (λ = 210 nm) quantifies purity (>98%) and detects halogenated impurities .
- X-ray Crystallography: Resolves spatial arrangement of substituents in single crystals .
Table 2: Analytical Data for Structural Confirmation
| Technique | Key Observation | Reference |
|---|---|---|
| NMR | δ = -120 ppm (doublet, trans) | |
| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH) |
Advanced: How can researchers address conflicting purity results between HPLC and titrimetric assays for this compound?
Answer:
Discrepancies often arise from non-UV-active impurities or residual solvents. Mitigation strategies include:
- Cross-validation using NMR (quantitative integration of amine protons).
- Ion chromatography for halide counterion quantification .
- Thermogravimetric analysis (TGA) to detect volatile impurities .
Table 3: Comparative Purity Assessments
| Method | Purity (%) | Detected Impurities | Reference |
|---|---|---|---|
| HPLC-UV | 98.5 | None | |
| Titrimetric | 95.2 | Residual HCl (0.8%) |
Advanced: What degradation pathways dominate under accelerated stability conditions, and how can they be suppressed?
Answer:
Degradation occurs via:
- Hydrolysis: Cleavage of the cyclopropane ring in aqueous media (pH > 7).
- Oxidation: Fluorine substitution increases susceptibility to radical oxidation.
Mitigation:
- Storage at -20°C in amber vials under nitrogen atmosphere .
- Lyophilization to reduce hydrolytic activity .
Table 4: Stability Under Stress Conditions
| Condition | Degradation Products (LC-MS) | Reference |
|---|---|---|
| 40°C/75% RH, 14d | Cyclopropanol derivatives | |
| UV Light, 7d | Fluorinated ketones |
Advanced: How does the trans configuration influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The trans arrangement reduces steric hindrance between chlorine and fluorine, enhancing accessibility for nucleophilic attack at the cyclopropane carbon. Computational studies (DFT) predict a 15% lower activation energy for trans vs. cis isomers .
Table 5: Reactivity Comparison (trans vs. cis)
| Isomer | (kJ/mol) | Reaction Rate (Ms) | Reference |
|---|---|---|---|
| trans | 85 | 2.3 × 10 | |
| cis | 100 | 1.1 × 10 |
Advanced: What strategies optimize enantiomeric resolution of this compound for pharmacological studies?
Answer:
- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Derivatization: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Table 6: Enantiomer Separation Efficiency
| Column Type | Resolution () | Reference |
|---|---|---|
| Chiralpak IC | 1.8 | |
| Amylose tris(3,5-dimethyl) | 1.2 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


